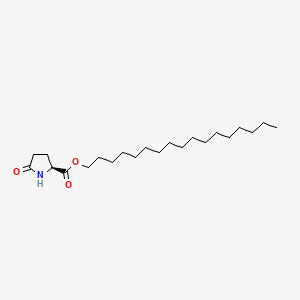
Heptadecyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C22H41NO3This compound is known for its applications in various fields, including food, cosmetics, medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadecyl 5-oxo-L-prolinic acid.
Reduction: Formation of heptadecyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, food additives, and other industrial products
Mechanism of Action
The mechanism of action of Heptadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is known to be hydrolyzed by enzymes such as 5-oxoprolinase, leading to the formation of L-glutamate. This process is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. The generated L-glutamate plays a crucial role in various metabolic pathways, including the glutathione metabolism .
Comparison with Similar Compounds
Heptadecyl 5-oxo-L-prolinate can be compared with other similar compounds such as:
5-oxo-L-proline: The parent compound, which lacks the heptadecyl ester group.
5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.
Pyroglutamylglycine: A derivative of 5-oxo-L-proline with a glycine residue.
Pyroglutamylvaline: Another derivative with a valine residue
Properties
CAS No. |
37673-31-7 |
|---|---|
Molecular Formula |
C22H41NO3 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
heptadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-22(25)20-17-18-21(24)23-20/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 |
InChI Key |
MUQMLVOIALCMNZ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


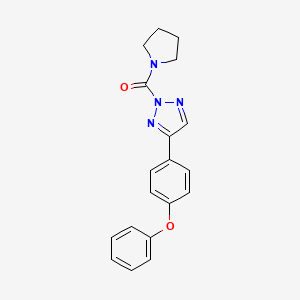
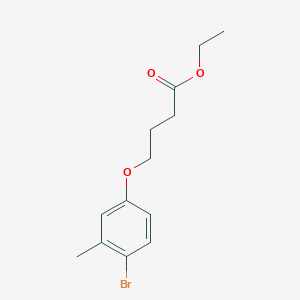
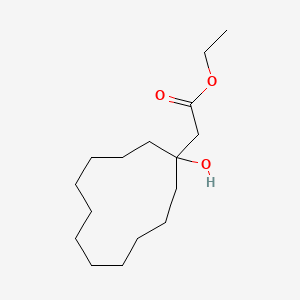
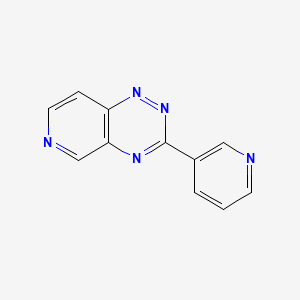
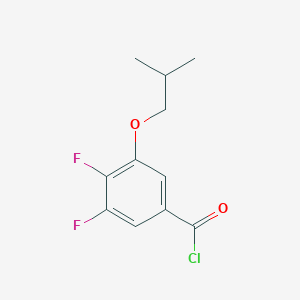
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

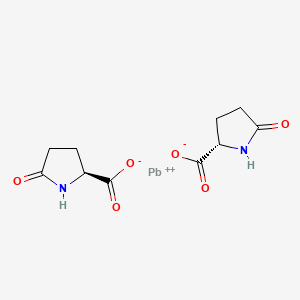
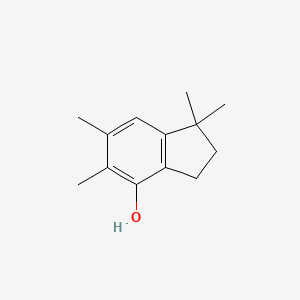
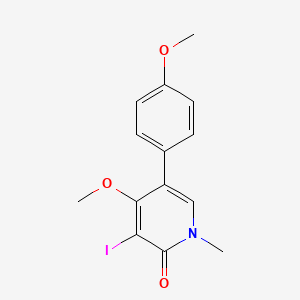

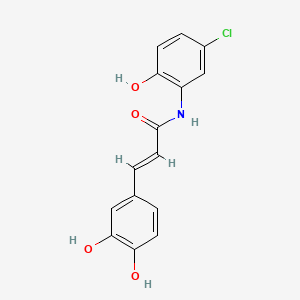
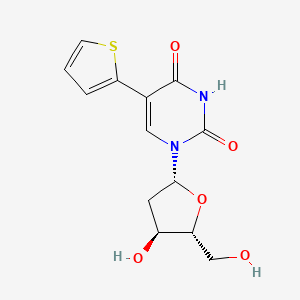
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
